(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
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Overview
Description
Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound features a chiral center, making it optically active, and it contains a dichlorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorophenylacetic acid and (S)-3-amino-3-(2,3-dichlorophenyl)-propionic acid.
Protection of Amine Group: The amine group of the amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Coupling Reaction: The protected amino acid is then coupled with 2,3-dichlorophenylacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid.
Industrial Production Methods
Industrial production of Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA), yielding the free amine.
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and phenyl groups, using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Sodium borohydride in methanol
Major Products Formed
Deprotected Amine: 3-Amino-3-(2,3-dichloro-phenyl)-propionic acid
Substituted Derivatives: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid depends on its specific application. In biological systems, it can act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the dichlorophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid
- Boc-(S)-3-Amino-3-(3,4-dichloro-phenyl)-propionic acid
- Boc-(S)-3-Amino-3-(2,3-difluoro-phenyl)-propionic acid
Uniqueness
Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H17Cl2NO4 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)9(12(18)19)11(17)7-5-4-6-8(15)10(7)16/h4-6,9,11H,17H2,1-3H3,(H,18,19)/t9-,11?/m0/s1 |
InChI Key |
PFWWUSQBHDSBCW-FTNKSUMCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=C(C(=CC=C1)Cl)Cl)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=C(C(=CC=C1)Cl)Cl)N)C(=O)O |
Origin of Product |
United States |
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